![molecular formula C31H23ClN4O B15077277 4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is a complex organic compound that features a bipyridyl core with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chlorophenyl (4-CL-PH) and diphenyl (DI-PH) groups can be introduced via substitution reactions.
Aldehyde functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions could convert the aldehyde group to an alcohol.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions typically involve electrophilic aromatic substitution (EAS) with reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts.
Material Science:
Biology and Medicine
Drug Development: The compound could be investigated for its biological activity, including potential therapeutic effects.
Biochemical Research: Used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science:
作用机制
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by stabilizing transition states or intermediates.
相似化合物的比较
Similar Compounds
Bipyridyl Compounds: Other compounds with a bipyridyl core, such as 2,2’-bipyridine, which is widely used in coordination chemistry.
Substituted Benzaldehydes: Compounds like 4-chlorobenzaldehyde, which share the aldehyde functional group and aromatic structure.
Uniqueness
4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is unique due to its specific combination of substituents and the bipyridyl core, which may confer distinct chemical and physical properties compared to other similar compounds.
属性
分子式 |
C31H23ClN4O |
|---|---|
分子量 |
503.0 g/mol |
IUPAC 名称 |
4-[5-(4-chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C31H23ClN4O/c32-25-15-13-23(14-16-25)29-19-30(36(33-29)27-17-11-22(21-37)12-18-27)28-20-35(26-9-5-2-6-10-26)34-31(28)24-7-3-1-4-8-24/h1-18,20-21,30H,19H2 |
InChI 键 |
LZOPYKVGCHNMEW-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C=O)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


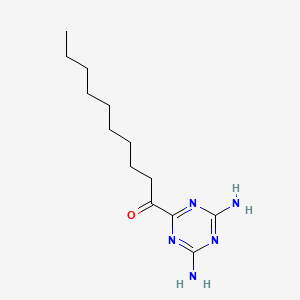
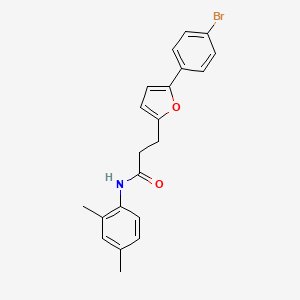
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)

![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
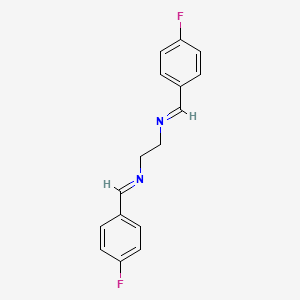
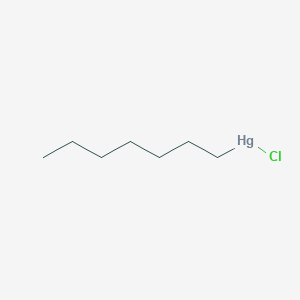
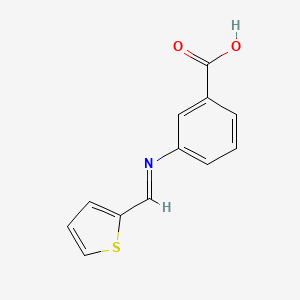
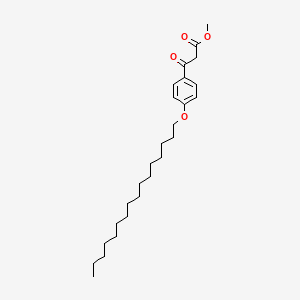
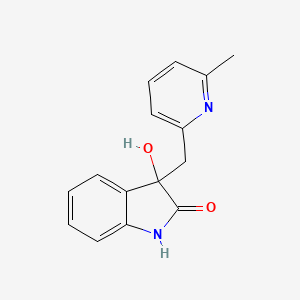
![4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B15077265.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
![2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
